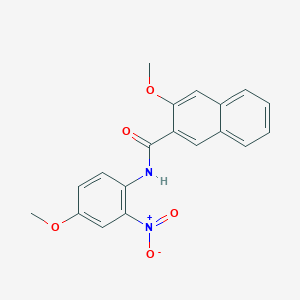
3-methoxy-N-(4-methoxy-2-nitrophenyl)naphthalene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methoxy-N-(4-methoxy-2-nitrophenyl)naphthalene-2-carboxamide is an organic compound characterized by its complex aromatic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-(4-methoxy-2-nitrophenyl)naphthalene-2-carboxamide typically involves multi-step organic reactions. One common method starts with the nitration of 4-methoxyaniline to produce 4-methoxy-2-nitroaniline. This intermediate is then coupled with 3-methoxynaphthalene-2-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency. Solvent selection, temperature control, and purification steps like recrystallization or chromatography are crucial for achieving high-quality product.
Analyse Des Réactions Chimiques
Types of Reactions
3-methoxy-N-(4-methoxy-2-nitrophenyl)naphthalene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products
Oxidation: Formation of methoxybenzoic acids or aldehydes.
Reduction: Conversion of nitro groups to amines.
Substitution: Introduction of halogen atoms or other electrophiles onto the aromatic ring.
Applications De Recherche Scientifique
3-methoxy-N-(4-methoxy-2-nitrophenyl)naphthalene-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, studying reaction mechanisms, and developing new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals due to its stable aromatic structure.
Mécanisme D'action
The mechanism by which 3-methoxy-N-(4-methoxy-2-nitrophenyl)naphthalene-2-carboxamide exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-methoxy-N-(4-nitrophenyl)naphthalene-2-carboxamide: Lacks the additional methoxy group, which may affect its reactivity and biological activity.
N-(4-methoxy-2-nitrophenyl)benzamide: Contains a benzene ring instead of a naphthalene ring, leading to different chemical properties and applications.
3-methoxy-N-(2-nitrophenyl)naphthalene-2-carboxamide: Positional isomer with the nitro group in a different location, affecting its reactivity and interactions.
Uniqueness
3-methoxy-N-(4-methoxy-2-nitrophenyl)naphthalene-2-carboxamide is unique due to the combination of its methoxy and nitrophenyl substitutions on a naphthalene core. This specific arrangement imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
By understanding the synthesis, reactivity, and applications of this compound, researchers can further explore its potential and develop new uses in various scientific fields.
Propriétés
IUPAC Name |
3-methoxy-N-(4-methoxy-2-nitrophenyl)naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O5/c1-25-14-7-8-16(17(11-14)21(23)24)20-19(22)15-9-12-5-3-4-6-13(12)10-18(15)26-2/h3-11H,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIZBPEPYLDMCCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C=C2OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide](/img/structure/B2782109.png)
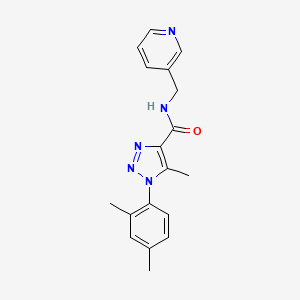
![6-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B2782112.png)
![N-(4-bromo-2-fluorophenyl)-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2782113.png)
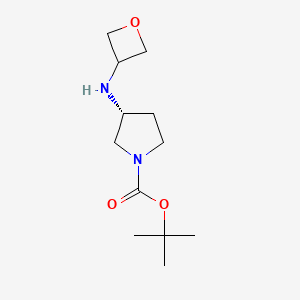
![METHYL 5-ETHYL-7-(3-METHOXYPHENYL)-2-(METHYLSULFANYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B2782116.png)
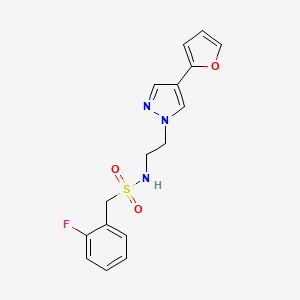
![5-Ethyl-2-[4-(4-propylcyclohexyl)phenyl]pyridine](/img/structure/B2782119.png)
![Tert-butyl 3-[(2-chloropyrimidine-5-carbonyl)amino]pyrrolidine-1-carboxylate](/img/structure/B2782120.png)
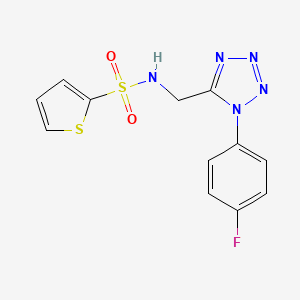

![N-benzyl-5-chloro-2-(methylsulfanyl)-N-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]pyrimidine-4-carboxamide](/img/structure/B2782128.png)
![ethyl 2-[3-(4-methylstyryl)-6-oxo-1(6H)-pyridazinyl]acetate](/img/structure/B2782131.png)

